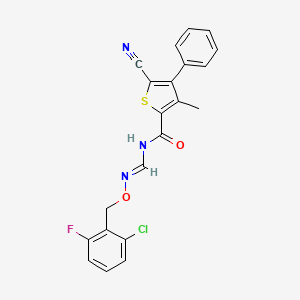
N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide, referred to as compound 338968-36-8, is a thiophene-based carboxamide derivative that has attracted attention due to its potential anticancer properties. This article explores its biological activity, particularly in relation to cancer cell lines, and provides insights into its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H15ClFN3O2S, with a molecular weight of approximately 427.88 g/mol. The structure features a thiophene ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O2S |
| Molecular Weight | 427.88 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 576.9±60.0 °C |
| Flash Point | 302.7±32.9 °C |
| CAS Number | 338968-36-8 |
The compound is designed as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. Research indicates that compounds similar to CA-4 disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene moiety enhances the interaction with tubulin, facilitating these effects.
Anticancer Efficacy
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly Hep3B (hepatocellular carcinoma).
- IC50 Values :
Case Studies
A study focused on the synthesis of thiophene carboxamide derivatives found that the most active compounds exhibited comparable interaction patterns to CA-4 within the tubulin-colchicine-binding pocket . The stability of these interactions was confirmed through molecular dynamics simulations.
Structure-Activity Relationship (SAR)
The presence of halogens and varying substituents on the phenyl rings significantly influenced the biological activity of the synthesized compounds. For instance, modifications in the position of halogens led to improved activities, with some derivatives achieving IC50 values below 11.6 μg/mL .
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-13-19(14-6-3-2-4-7-14)18(10-24)29-20(13)21(27)25-12-26-28-11-15-16(22)8-5-9-17(15)23/h2-9,12H,11H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVANSEYKWLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













